3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide
Description
This compound features a tetrahydroquinazoline-2,4-dione core substituted with a (3-chloro-4-methoxyphenyl)carbamoylmethyl group at position 1 and a propanamide chain linked to a furan-2-ylmethyl moiety at position 2. The quinazoline scaffold is known for its pharmacological versatility, particularly in kinase inhibition and anticancer applications .
Properties
Molecular Formula |
C25H23ClN4O6 |
|---|---|
Molecular Weight |
510.9 g/mol |
IUPAC Name |
3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C25H23ClN4O6/c1-35-21-9-8-16(13-19(21)26)28-23(32)15-30-20-7-3-2-6-18(20)24(33)29(25(30)34)11-10-22(31)27-14-17-5-4-12-36-17/h2-9,12-13H,10-11,14-15H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
VZVNZMGHCGCPIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)Cl |
Origin of Product |
United States |
Preparation Methods
Functionalization of Anthranilic Acid
Anthranilic acid is acylated with chloroacetyl chloride to introduce the carbamoyl methyl group. Reaction conditions involve refluxing anthranilic acid with chloroacetyl chloride in dry dichloromethane (DCM) under nitrogen, followed by neutralization with sodium bicarbonate. The intermediate, 2-(chloroacetamido)benzoic acid, undergoes cyclization with urea in acetic anhydride to form 1-(carbamoylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline.
Table 1: Cyclization Conditions for Quinazolinone Core
| Reactant | Reagent/Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| 2-(Chloroacetamido)benzoic acid | Urea, Ac₂O | 120 | 78 | |
| o-Aminobenzoic acid | Formamide | 130 | 65 |
Introduction of the 3-Chloro-4-Methoxyphenyl Group
The 3-chloro-4-methoxyphenyl moiety is introduced via N-alkylation or Ullmann-type coupling . The carbamoyl methyl group at the 1-position of the quinazolinone core is alkylated with 3-chloro-4-methoxybenzyl chloride. This reaction is performed in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 hours.
Optimization of Alkylation
Excess 3-chloro-4-methoxybenzyl chloride (1.5 equiv) ensures complete substitution. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7).
Table 2: Alkylation Reaction Parameters
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1-(Carbamoylmethyl)-2,4-dioxoquinazoline | 3-Chloro-4-methoxybenzyl chloride | K₂CO₃ | DMF | 82 |
Synthesis of the Propanamide Side Chain
The propanamide side chain is constructed through a three-step sequence :
-
Esterification : 3-Chloropropionic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
-
Amidation : The acid chloride reacts with furfurylamine in tetrahydrofuran (THF) to form N-(furan-2-ylmethyl)propanamide.
-
Coupling : The propanamide is attached to the quinazolinone core via a Mitsunobu reaction or peptide coupling reagents like HATU.
Mitsunobu Reaction Conditions
The quinazolinone derivative (1 equiv), N-(furan-2-ylmethyl)propanamide (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C for 2 hours, then warmed to room temperature for 12 hours. The product is isolated in 68% yield after column chromatography.
Table 3: Propanamide Side-Chain Coupling
| Coupling Method | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Mitsunobu | PPh₃, DEAD | THF | 0 → 25 | 68 |
| HATU | HATU, DIPEA | DMF | 25 | 75 |
Final Assembly and Purification
The fully substituted compound is purified via recrystallization from ethanol/water (4:1) or preparative HPLC using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Characterization includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, aromatic H), 4.38 (t, J = 6.4 Hz, 2H), 3.85 (s, 3H, OCH₃).
-
HRMS : m/z calculated for C₂₃H₂₀ClN₃O₄ [M+H]⁺ 438.1221, found 438.1218.
Challenges and Optimization
-
Regioselectivity : The carbamoyl methyl group must be introduced at the 1-position to avoid isomerization. Using bulky bases like DBU improves regioselectivity.
-
Solvent Choice : DMF enhances solubility during alkylation but requires rigorous drying to prevent hydrolysis.
-
Yield Improvement : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes for cyclization steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups of the quinazolinone core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and methoxy group.
Reduction: Reduced derivatives of the quinazolinone core.
Substitution: Substituted derivatives of the chlorinated methoxyphenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catal
Biological Activity
The compound 3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule with potential biological activities. Its structure incorporates multiple functional groups that may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a quinazoline core, which is known for its broad spectrum of biological activities, particularly in anticancer and anti-inflammatory applications.
Biological Activity Overview
Research indicates that compounds containing quinazoline derivatives exhibit significant biological activities, including:
- Anticancer Activity : Quinazolines have been extensively studied for their ability to inhibit tumor growth across various cancer cell lines. For instance, derivatives similar to our compound have shown effectiveness against A549 lung cancer cells and other tumor subtypes due to their ability to inhibit specific kinases involved in cell proliferation and survival .
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can act as inhibitors of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation, such as the epidermal growth factor receptor (EGFR) or platelet-derived growth factor receptor (PDGFR) .
- Receptor Modulation : It may also modulate receptor activity by binding to allosteric sites or competing with natural ligands .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar quinazoline compounds:
- Antitumor Activity :
- Antimicrobial Properties :
- Inflammation Models :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Research Findings and Pharmacological Insights
- Anticancer Activity : Compounds with tetrahydroquinazoline-dione cores (e.g., Target Compound, Compound B) show antitumor activity in vitro, likely via topoisomerase II inhibition or kinase modulation . The chloro-methoxy group in the target compound may enhance DNA intercalation compared to nitro or trimethoxy substituents.
- Metabolic Stability : The furan-2-ylmethyl group in the target compound offers moderate metabolic stability, outperforming nitrobenzyl analogues (Compound A) but less stable than thioether-linked derivatives (Compound B) .
- Solubility and Bioavailability : Morpholine-containing analogues (Compound C) exhibit superior aqueous solubility (>50 μg/mL) compared to the target compound (<10 μg/mL), but the latter’s lipophilicity (cLogP ~3.5) favors blood-brain barrier penetration .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including (i) formation of the quinazolinone core via cyclization, (ii) carbamoylation of the 3-chloro-4-methoxyphenyl group, and (iii) coupling with the furan-methyl propanamide moiety. Key optimization parameters include:
- Temperature control : Excessive heat during cyclization can lead to byproducts (e.g., ring-opening intermediates) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carbamoyl group reactivity .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) improves yield (>75%) and purity (>95%) .
Q. Which spectroscopic techniques are essential for structural validation?
Methodological validation requires:
- ¹H/¹³C NMR : Confirm regioselectivity of the carbamoyl group and absence of tautomeric shifts in the quinazolinone ring .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- FT-IR : Identify carbonyl stretches (1650–1750 cm⁻¹) for amide and quinazolinone groups .
Q. What biological targets are hypothesized for this compound?
Based on structural analogs, potential targets include:
- Kinase enzymes : The quinazolinone core may inhibit ATP-binding pockets (e.g., EGFR or VEGFR kinases) .
- G-protein-coupled receptors (GPCRs) : The furan moiety could modulate allosteric sites .
- Antimicrobial activity : Chlorophenyl groups disrupt bacterial membrane integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?
Low yields (<50%) during propanamide coupling often stem from steric hindrance. Strategies include:
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling .
- Microwave-assisted synthesis : Reduce reaction time (2 hr vs. 24 hr) and improve regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl on the quinazolinone nitrogen) .
Q. How should researchers address contradictions in biological activity data across similar compounds?
For example, if analogs with 4-methoxyphenyl show higher cytotoxicity than 3-chloro-4-methoxyphenyl derivatives:
- Structure-activity relationship (SAR) analysis : Compare electronic effects (Hammett constants) of substituents .
- Molecular docking : Simulate binding poses to identify steric clashes or hydrogen-bonding variations .
- Meta-analysis : Aggregate data from ≥3 independent assays to distinguish experimental noise from true trends .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Use in silico tools :
- SwissADME : Predict logP (lipophilicity; target: 2.5–3.5) and GI absorption .
- Molecular dynamics (MD) simulations : Assess stability in aqueous vs. lipid membranes .
- CYP450 inhibition assays : Prioritize isoforms (e.g., CYP3A4) for experimental validation .
Physicochemical and Functional Characterization
Q. How does the compound’s solubility impact in vitro assays?
Poor aqueous solubility (<0.1 mg/mL) can lead to false-negative results. Mitigation strategies:
Q. What functional groups contribute to oxidative degradation?
Labile groups include:
- Furan ring : Prone to ring-opening under UV light or acidic conditions .
- Amide bonds : Hydrolyze at pH >8.0 .
- Methoxy group : Demethylation via cytochrome P450 enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
